molecular formula C15H20Cl2N2O B2410775 2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride CAS No. 1423043-73-5

2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

Cat. No. B2410775
CAS RN: 1423043-73-5
M. Wt: 315.24
InChI Key: AXKPXSNECQYMGE-GPFYXIAXSA-N
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Description

2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the enzyme aminopeptidase N (APN), which is involved in the degradation of peptides and proteins.

Scientific Research Applications

Spectroscopic Identification and Derivatization

Research has been conducted on the identification and derivatization of various cathinones, including compounds structurally related to 2-(2-Chlorophenyl)-1-[(2S)-Pyrrolidine-2-Carbonyl]Pyrrolidine Hydrochloride. Spectroscopic studies such as GC-MS, IR, NMR, and single crystal X-ray diffraction methods have been utilized to examine their properties. These studies aid in the identification and analysis of novel compounds, contributing to forensic science and pharmaceutical research (Nycz, Paździorek, Małecki, & Szala, 2016).

Structural Analysis and Molecular Interaction

The molecular structures of related pyrrolidinium salts have been elucidated through X-ray crystallography. These studies provide insights into hydrogen-bond interactions and the conformations of these molecules, which are crucial for understanding their chemical and biological properties (Bauer & Strohmann, 2017).

Crystallographic Studies

Crystallographic analysis of compounds similar to this compound has been conducted to understand their geometrical structures. This type of research contributes to the field of organic chemistry and material science, providing valuable information on molecular geometry and interactions (Ray, Roy, Chinnakali, Razak, & Fun, 1997).

Application in Organometallic Chemistry

Research in organometallic chemistry has explored the reactions of pyrrolidine derivatives, including those structurally similar to this compound, with various metal complexes. This contributes to the development of new materials and catalysts, expanding the applications in synthetic chemistry (Singh et al., 2003).

Stereochemistry and Synthesis

Studies have been conducted on the stereoselective behavior and synthesis of pyrrolidine analogs. This research is significant in pharmaceutical chemistry, as it aids in the development of stereospecific drugs and understanding their interactions at the molecular level (Carosati et al., 2009).

properties

IUPAC Name

[2-(2-chlorophenyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.ClH/c16-12-6-2-1-5-11(12)14-8-4-10-18(14)15(19)13-7-3-9-17-13;/h1-2,5-6,13-14,17H,3-4,7-10H2;1H/t13-,14?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKPXSNECQYMGE-GPFYXIAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC2C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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